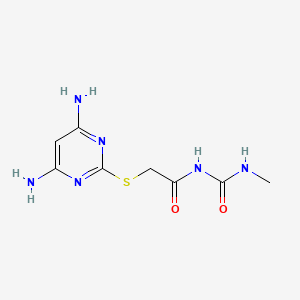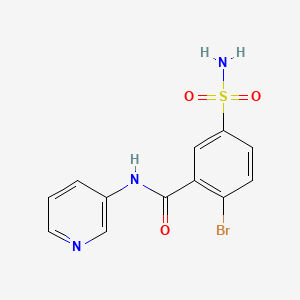
2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide is a potent and selective inhibitor of 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamideβ. It binds to the ATP-binding site of 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamideβ and prevents its phosphorylation, which is necessary for its activation. Inhibition of 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamideβ by 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide leads to the activation of various downstream signaling pathways that are involved in cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide depend on the specific cellular context and the downstream signaling pathways that are affected by 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamideβ inhibition. Some of the reported effects of 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide include:
1. Inhibition of cell proliferation: 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamideβ plays a crucial role in cell cycle regulation and inhibition of 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamideβ by 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide has been shown to inhibit cell proliferation in various cancer cell lines.
2. Induction of apoptosis: 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamideβ inhibition by 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide has been shown to induce apoptosis in cancer cells through various mechanisms such as activation of caspases and upregulation of pro-apoptotic proteins.
3. Neuroprotection: 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamideβ inhibition by 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide has been shown to protect neurons against various insults such as oxidative stress and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide in lab experiments is its potent and selective inhibition of 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamideβ. This allows for the specific modulation of downstream signaling pathways that are involved in various cellular processes. However, there are also some limitations to using 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide in lab experiments. For example, it may have off-target effects on other kinases that share structural similarity with 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamideβ. Additionally, its solubility and stability may be a challenge in some experimental conditions.
Direcciones Futuras
For the research and development of 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide include optimization of synthesis methods, development of analogs, in vivo studies, and combination therapy.
Métodos De Síntesis
The synthesis of 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide involves several steps. First, 3-aminopyridine is reacted with 5-bromosalicylic acid to form 5-bromo-3-pyridinyl salicylate. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with sulfamide to give 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide. The final product is obtained in good yield and high purity.
Aplicaciones Científicas De Investigación
2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide has been extensively studied in scientific research due to its potent inhibitory activity against 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamideβ. Its application in various fields of research includes:
1. Neurodegenerative diseases: 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamideβ has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Inhibition of 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamideβ by 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide has been shown to reduce the accumulation of amyloid-beta and tau protein in the brain, which are hallmarks of Alzheimer's disease.
2. Cancer: 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamideβ is overexpressed in many types of cancer and plays a crucial role in tumor growth and metastasis. Inhibition of 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamideβ by 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
3. Diabetes: 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamideβ plays a role in insulin signaling and glucose metabolism. Inhibition of 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamideβ by 2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Propiedades
IUPAC Name |
2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O3S/c13-11-4-3-9(20(14,18)19)6-10(11)12(17)16-8-2-1-5-15-7-8/h1-7H,(H,16,17)(H2,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLCIFLOVJBUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-pyridin-3-yl-5-sulfamoylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

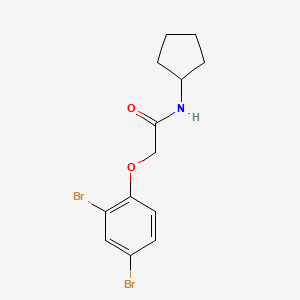

![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7477431.png)
![4-[2-(4-Hydroxypiperidin-1-yl)ethoxy]benzonitrile](/img/structure/B7477434.png)
![N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7477440.png)
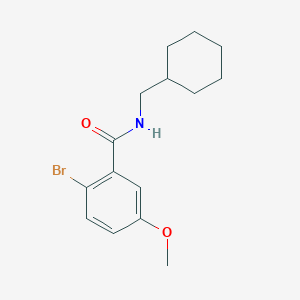
![4-O-ethyl 2-O-[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B7477444.png)
![Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate](/img/structure/B7477453.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B7477456.png)
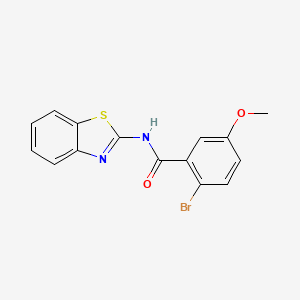
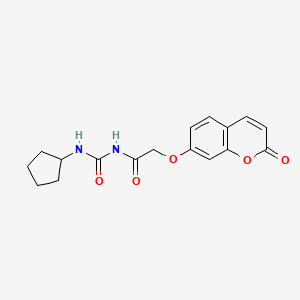
![4-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-7-methylchromen-2-one](/img/structure/B7477487.png)
![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7477495.png)
